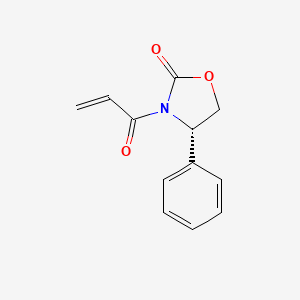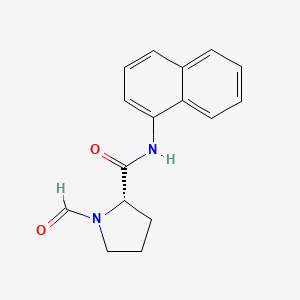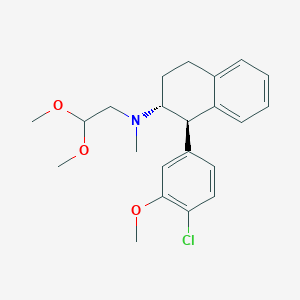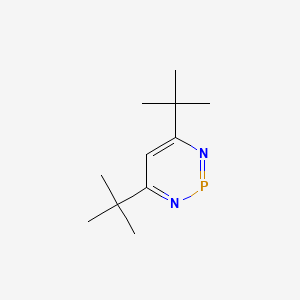![molecular formula C13H18N2O3 B14252746 N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine CAS No. 188955-44-4](/img/structure/B14252746.png)
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamoyl group attached to a glycine molecule, with a methyl group and a propan-2-yl phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine typically involves the reaction of glycine with N-methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl} chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}alanine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}valine
- N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}leucine
Uniqueness
N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine stands out due to its specific structure, which imparts unique reactivity and properties
Properties
CAS No. |
188955-44-4 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[methyl-[(4-propan-2-ylphenyl)carbamoyl]amino]acetic acid |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-4-6-11(7-5-10)14-13(18)15(3)8-12(16)17/h4-7,9H,8H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
ITPOTIJWUQGFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)

![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)

![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
